molecular formula C11H19NO3 B3255595 (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 2568438-94-6

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol

Cat. No.: B3255595
CAS No.: 2568438-94-6
M. Wt: 213.27 g/mol
InChI Key: SRRXFFKYXKCTOS-IWSPIJDZSA-N
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Description

(1R,2S,5S)-Rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc)-protected amine and a hydroxymethyl substituent. Key properties include:

  • Molecular Formula: C₆H₁₁NO (core structure; Boc group adds C₅H₉O₂) .
  • CAS Registry Number: 1092506-35-8 .
  • Molecular Weight: 113.16 g/mol (unprotected amine); Boc-protected form is ~227.3 g/mol .
  • Applications: Serves as a chiral building block in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors .

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, enabling selective deprotection for downstream modifications .

Properties

IUPAC Name

tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRXFFKYXKCTOS-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc protecting group: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom during subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Using optimized conditions to ensure high yield and purity.

    Automated protection and deprotection steps: To efficiently introduce and remove the Boc group as needed.

    Purification: Using techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • ABH serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a potential lead compound for developing drugs targeting neurotransmission and cognition pathways.
    • Research indicates that modifications of ABH could lead to new therapeutic agents aimed at specific molecular targets related to neurological disorders.
  • Biological Activity :
    • Studies have shown that (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol can modulate receptor activity, which is crucial for the development of drugs that interact with neurotransmitter systems .

Case Study 1: Synthesis of Neuroactive Compounds

A recent study focused on synthesizing neuroactive compounds using (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol as a precursor. The research demonstrated how variations in the Boc group could influence the pharmacological properties of the resulting compounds, enhancing their efficacy in modulating synaptic transmission.

Case Study 2: Structural Modification for Drug Optimization

Another investigation explored the structural modification of ABH derivatives to improve their binding affinity to specific receptors implicated in cognitive function. The study highlighted the importance of maintaining the bicyclic framework while altering substituents to achieve desired biological activities.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications References
(1R,2S,5S)-Rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-methanol 1092506-35-8 Boc, hydroxymethyl ~227.3 Intermediate for peptide coupling; antiviral drug discovery
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl 565456-77-1 Methyl ester, dimethyl, HCl salt 205.68 Boprevir intermediate; prodrug hydrolyzed to active carboxylate
rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol 134575-07-8 Benzyl, hydroxymethyl 203.28 Synthetic intermediate for N-alkylated derivatives
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate N/A Sulfonate ~220 (estimated) Key intermediate for efficient carboxylate synthesis
Key Observations:
  • Boc vs. Benzyl Protection: Boc offers acid-labile protection, whereas benzyl groups require hydrogenolysis for removal .
  • Ester vs. Alcohol : Methyl esters (e.g., CAS 565456-77-1) act as prodrugs, hydrolyzed to bioactive carboxylic acids in vivo .
  • Sulfonate Intermediates : Enable high-yield conversion to carboxylates under mild basic conditions .
Target Compound:
  • Boc Introduction : Typically via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Chiral Synthesis : Asymmetric catalysis or resolution methods ensure the (1R,2S,5S) configuration .
Analogs:
  • Methyl Ester HCl (CAS 565456-77-1) : Synthesized via HCl salt formation of the methyl ester intermediate, critical for boprevir production .
  • Sulfonate Intermediate : Prepared from methyl ester via sulfonation, enabling scalable carboxylate synthesis .

Physicochemical and Pharmacological Properties

  • Solubility : Boc protection improves organic solubility vs. polar carboxylates or hydrochlorides .
  • Bioactivity : Methyl ester derivatives (e.g., boprevir intermediates) exhibit antiviral activity post-hydrolysis .
  • Stability : Sulfonates and Boc-protected amines show superior stability under storage compared to free amines .

Biological Activity

(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound characterized by a bridged nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 2568438-94-6

The biological activity of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol may involve its interaction with specific molecular targets, such as enzymes and receptors. The Boc group enhances stability and selectivity during reactions, allowing for targeted interactions in biological systems .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to the 3-azabicyclo[3.1.0]hexane framework, particularly against SARS-CoV-2. For instance, derivatives of this bicyclic structure have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating significant antiviral activity with low effective concentrations (EC50 values) in cell assays .

Opioid Receptor Binding

Research has indicated that related azabicyclo compounds can act as μ-opioid receptor ligands, which are crucial in pain management and treatment of pruritus in veterinary medicine. Some derivatives exhibit high binding affinities (in the picomolar range) to μ-opioid receptors while showing selectivity over δ and κ subtypes, suggesting potential therapeutic applications in pain relief .

Antitumor Activity

Emerging evidence suggests that compounds within the azabicyclo family can exhibit antitumor properties. A study on spiro-fused azabicyclo compounds showed promising results in inhibiting cell cycle progression in cancer cell lines, indicating their potential as anticancer agents .

Case Studies

StudyCompoundTargetActivityEC50 Value
PF-07321332SARS-CoV-2 MproAntiviral61.8 nM
3-Azabicyclo[3.1.0]hexane derivativesμ-opioid receptorPain reliefPicomolar affinity
Spiro-fused azabicyclo compoundsCancer cell linesAntitumorNot specified

Synthesis and Applications

The synthesis of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol typically involves:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the Boc group to protect the nitrogen during further reactions.
  • Purification methods such as crystallization or chromatography to achieve high purity products .

Applications include:

  • Pharmaceutical intermediates for drug development.
  • Research tools for studying biological interactions and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol

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